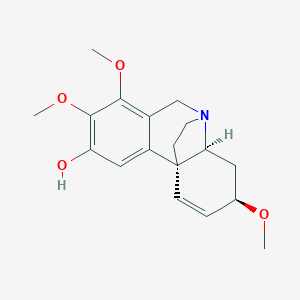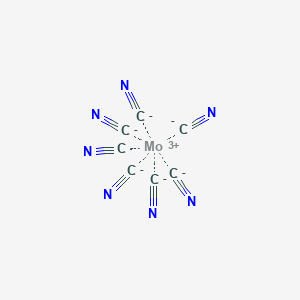
heptacyanidomolybdate(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptacyanomolybdate(4-) is a molybdenum coordination entity.
Wissenschaftliche Forschungsanwendungen
1. Novel Psychopharmacological Therapies
Heptacyanidomolybdate(III) is not directly mentioned in the context of psychopharmacological therapies. However, research in similar fields, such as the therapeutic uses of compounds like psilocybin and MDMA, has gained significant interest. These substances have shown promise in treating conditions such as alcoholism, smoking cessation, and various anxiety disorders, particularly when used in conjunction with psychotherapy (Mithoefer, Grob, & Brewerton, 2016).
2. Photochemical Transformations
Research in photochemistry has investigated the isomerization of compounds like Δ2,5-bicyclo[2.2.1]heptadiene to quadricyclene. While this specific study does not involve heptacyanidomolybdate(III), it provides insight into the types of photochemical transformations that can occur in related chemical structures (Dauben & Cargill, 1961).
3. Design and Properties of Gadolinium(III) Complexes in MRI
Gadolinium(III) complexes, similar in some aspects to heptacyanidomolybdate(III) compounds, have significant applications in magnetic resonance imaging (MRI). These complexes have been studied for their ligand design and the properties they impart to contrast agents used in MRI diagnostics (Hermann, Kotek, Kubíček, & Lukeš, 2008).
4. Magnetic Properties of Heptacyanomolybdate-based Compounds
A study directly relevant to heptacyanidomolybdate(III) explores the self-assembly of the [Mo(III)(CN)7]4- anion with Mn(II) units, leading to the creation of a one-dimensional chain compound. This research demonstrates the potential of heptacyanidomolybdate(III) in developing new magnetic materials (Wei, Qian, Wei, & Wang, 2016).
Eigenschaften
Molekularformel |
C7MoN7-4 |
|---|---|
Molekulargewicht |
278.1 g/mol |
IUPAC-Name |
molybdenum(3+);heptacyanide |
InChI |
InChI=1S/7CN.Mo/c7*1-2;/q7*-1;+3 |
InChI-Schlüssel |
MLYBNOZMOLDUGZ-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Mo+3] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


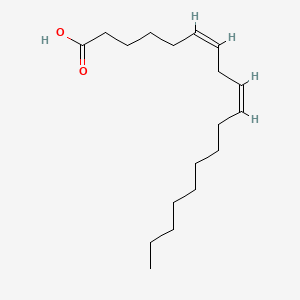
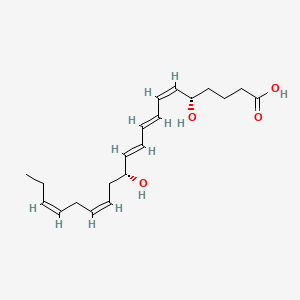



![[(E)-[3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylideneamino]thiourea](/img/structure/B1235193.png)

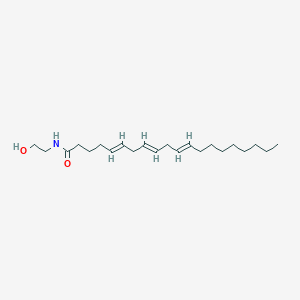
![(2E)-2-[(2Z,4E)-3,5-bis(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)penta-2,4-dienylidene]-3-heptyl-4-methyl-1,3-thiazole](/img/structure/B1235196.png)
![(1R,3R,12Z,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1235197.png)
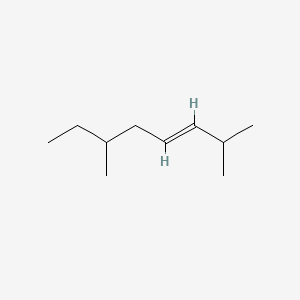
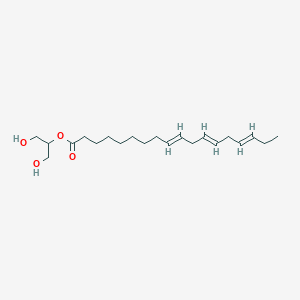
![(2R,3S,5R,6R,7R,12R)-2-hydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B1235201.png)
